5,5-Dimethoxy-1,3-dioxan-2-one
Description
The field of polymer chemistry is in a constant search for monomers that can impart specific functionalities to the resulting polymers. 5,5-disubstituted-1,3-dioxan-2-ones are a class of six-membered cyclic carbonates that have garnered significant attention for this purpose. rsc.orgnii.ac.jp Their ring-opening polymerization (ROP) offers a robust and controlled method to produce aliphatic polycarbonates with a wide array of functional groups precisely placed on the polymer backbone. acs.orgmdpi.com
The primary advantage of these monomers lies in the versatility of the C5 position of the dioxane ring. This position can be readily functionalized with various chemical moieties, allowing for the synthesis of polymers with tailored properties, such as altered thermal characteristics, hydrophilicity, and reactivity for post-polymerization modifications. rsc.org This has made them invaluable in the design of biodegradable and biocompatible materials for biomedical applications, including drug delivery systems and tissue engineering scaffolds. rsc.orgrsc.org
Research into 5,5-disubstituted-1,3-dioxan-2-ones is multifaceted, with several key directions shaping the field:
Monomer Synthesis: A significant area of research focuses on the efficient synthesis of a diverse range of functional cyclic carbonate monomers. A common precursor for many of these monomers is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which provides a carboxylic acid group that can be converted into various other functionalities before the carbonate ring is formed. rsc.org This approach has led to the creation of monomers with pendant allyl, propargyl, benzyl, and other reactive groups. rsc.orgrsc.org
Controlled Ring-Opening Polymerization (ROP): The development of efficient and selective catalysts for the ROP of these monomers is another major research thrust. Organocatalysts, in particular, have been shown to provide excellent control over the polymerization, leading to polymers with predictable molecular weights and low dispersity. rsc.org The polymerization kinetics and mechanism are studied to understand how the substituent at the C5 position affects reactivity. ibm.com
Post-Polymerization Modification: The functional groups introduced via the monomer can be used as handles for further chemical transformations after polymerization. For instance, polymers with pendant alkene or alkyne groups can undergo "click" chemistry reactions, such as thiol-ene or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules, including bioactive compounds. nih.gov
Structure-Property Relationships: A fundamental aspect of the research involves understanding how the chemical structure of the substituent at the C5 position influences the physical, chemical, and biological properties of the resulting polycarbonate. For example, the introduction of rigid groups can increase the glass transition temperature of the polymer. rsc.org
The table below summarizes some of the key functional 5,5-disubstituted-1,3-dioxan-2-one monomers that have been synthesized and studied, highlighting the versatility of this class of compounds.
| Monomer Name | Substituent at C5 | Key Research Focus |
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) | Allyloxycarbonyl and Methyl | ROP and post-polymerization modification via thiol-ene chemistry. nih.gov |
| 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (MBC) | Benzyloxycarbonyl and Methyl | Precursor for creating a free carboxylic acid group on the polymer after debenzylation. acs.org |
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Propargyloxycarbonyl and Methyl | Used in "click" chemistry for functionalization. rsc.org |
| 5,5-dimethyl-1,3-dioxan-2-one (DTC) | Two Methyl groups | A relatively simple, non-functional monomer often used in copolymerizations to tune properties. nih.gov |
The exploration of new functionalities at the C5 position remains an active area of research, with the potential to create novel materials with unprecedented properties and applications. While 5,5-Dimethoxy-1,3-dioxan-2-one itself is not documented, the established research on its structural analogs provides a clear blueprint for how it could be potentially utilized in advanced polymer synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
869491-43-0 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5,5-dimethoxy-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O5/c1-8-6(9-2)3-10-5(7)11-4-6/h3-4H2,1-2H3 |
InChI Key |
JWPRDPBEXGKHLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(COC(=O)OC1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5,5 Dimethoxy 1,3 Dioxan 2 One
Established Reaction Pathways for the Synthesis of 5,5-Dimethoxy-1,3-dioxan-2-one
Established methods for the synthesis of this compound primarily involve the formation of the cyclic carbonate from a corresponding diol or the transformation of a related precursor.
Direct Cyclization Approaches from Diol Precursors
The most direct route to this compound involves the cyclization of its corresponding diol precursor, 2,2-dimethoxypropane-1,3-diol (B114664). This transformation can be accomplished using either phosgene-derived reagents or safer, phosgene-free alternatives.
Phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), are highly effective reagents for the synthesis of cyclic carbonates from 1,3-diols. The reaction of a 1,3-diol with triphosgene in the presence of a base, typically pyridine (B92270), facilitates the formation of the carbonate ring. The stereochemistry of the diol can influence the reaction outcome. For instance, the reaction of 1,3-syn-diols with triphosgene and pyridine tends to favor the formation of the corresponding cyclic carbonate. nih.govlsu.edu This is particularly relevant for the synthesis of this compound, as its precursor, 2,2-dimethoxypropane-1,3-diol, possesses a syn-relationship between its hydroxyl groups. In contrast, 1,3-anti-diols under similar conditions may preferentially yield 1,3-dichloroalkanes. nih.govlsu.edu
The general mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the diol to form a chloroformate intermediate. Intramolecular cyclization, promoted by the base, then yields the cyclic carbonate.
Table 1: Phosgene-Derived Reagents for Carbonate Synthesis
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Phosgene (COCl₂) | Highly reactive, efficient | Extremely toxic gas, requires specialized handling |
Growing safety and environmental concerns have driven the development of phosgene-free methods for carbonate synthesis. Reagents like bis(pentafluorophenyl)carbonate (PFC) and 1,1'-carbonyldiimidazole (B1668759) (CDI) have emerged as effective alternatives.
Bis(pentafluorophenyl)carbonate (PFC) , in the presence of a catalyst such as cesium fluoride (B91410) (CsF), can be used to convert 1,3-diols into cyclic carbonates. amazonaws.comrsc.org This method offers a one-pot transformation under relatively mild conditions. The reaction proceeds through the formation of a pentafluorophenyl carbonate intermediate, followed by intramolecular cyclization.
1,1'-Carbonyldiimidazole (CDI) is another valuable reagent for the synthesis of cyclic carbonates. It reacts with alcohols to form an activated imidazole (B134444) carboxylate intermediate, which can then undergo intramolecular cyclization to form the carbonate ring. rsc.org This method is known for its mild reaction conditions and the avoidance of corrosive byproducts.
Table 2: Phosgene-Free Reagents for Carbonate Synthesis
| Reagent | Advantages | Reaction Conditions |
|---|---|---|
| Bis(pentafluorophenyl)carbonate (PFC) | Solid, less toxic than phosgene derivatives | Often requires a catalyst (e.g., CsF) and anhydrous conditions |
Multi-Step Approaches from Related Compounds (e.g., Dihydroxyacetone Derivatives)
An alternative strategy for the synthesis of this compound involves a multi-step sequence starting from dihydroxyacetone (DHA). Dihydroxyacetone is a versatile C3 building block and can be sourced from the fermentation of glycerol (B35011). google.com
A key step in this approach is the conversion of dihydroxyacetone dimer to 2,2-dimethoxypropane-1,3-diol. This transformation serves to protect the ketone functionality as a dimethyl acetal (B89532) while providing the necessary 1,3-diol structure for subsequent cyclization. rsc.orgscispace.com The synthesis of 1,3-dioxan-5-one (B8718524) derivatives from dihydroxyacetone dimer has also been reported, which could potentially be converted to the target molecule. researchgate.net
Once the 2,2-dimethoxypropane-1,3-diol precursor is obtained, it can then be subjected to cyclization using the methods described in section 2.1.1 to yield this compound. This multi-step approach allows for the utilization of a readily available bio-based starting material.
Emerging and Sustainable Synthetic Protocols for this compound
Green Chemistry Principles in Synthetic Design
The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. nih.gov In the context of synthesizing this compound, several of these principles are particularly relevant.
Use of Renewable Feedstocks: The multi-step synthesis starting from dihydroxyacetone, which can be derived from glycerol (a byproduct of biodiesel production), aligns with the principle of using renewable resources. google.com
Safer Solvents and Auxiliaries: Research into greener reaction media, such as avoiding chlorinated solvents where possible, is an important aspect. The transacetalization of glycerol with 2,2-dimethoxypropane (B42991) has been studied under mild conditions using zeolites as catalysts, offering a cleaner approach. scielo.br
Design for Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces the energy requirements of the synthesis. The use of highly reactive yet manageable reagents can contribute to this goal.
Use of Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts minimizes waste. The use of catalysts like cesium fluoride in reactions with bis(pentafluorophenyl)carbonate is an example of this principle in action. amazonaws.comrsc.org
Inherently Safer Chemistry for Accident Prevention: The move away from highly toxic and hazardous reagents like phosgene towards safer alternatives such as CDI and PFC directly addresses the principle of designing for safety and preventing accidents. rug.nlutwente.nl
The synthesis of functionalized cyclic carbonates through the upcycling of commodity polymers like bisphenol A polycarbonate (BPA-PC) represents an innovative and sustainable approach, although not directly applied to this compound, it showcases the potential for waste valorization in carbonate synthesis. lsu.eduamazonaws.comrsc.orgrsc.org
Based on a thorough review of the available research, there is insufficient specific data regarding the synthetic methodologies for "this compound" to fully address the detailed outline provided. The scientific literature extensively covers related compounds, such as "5,5-Dimethyl-1,3-dioxan-2-one," but lacks specific studies on the catalytic systems, optimization of reaction conditions, and purification strategies exclusively for the dimethoxy variant.
Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that strictly adheres to the requested structure concerning organocatalytic methodologies, metal-catalyzed processes, the impact of solvent systems, and specific purification strategies.
To provide a comprehensive and accurate article, dedicated research focusing on the synthesis and purification of this compound would be required. Such research would need to investigate and report on the specific catalytic systems that enhance its synthesis efficiency and selectivity, as well as the optimal reaction conditions and isolation techniques for obtaining high-purity samples for research applications. Without such dedicated studies, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Chemical Reactivity and Mechanistic Investigations of 5,5 Dimethoxy 1,3 Dioxan 2 One
Elucidation of Ring-Opening Reaction Mechanisms of the 1,3-Dioxan-2-one (B34567) Core
The 1,3-dioxan-2-one ring system is characterized by inherent ring strain, a consequence of the deviation of bond angles from ideal tetrahedral geometry and torsional strain from eclipsing interactions. chemistrysteps.comwikipedia.org This strain is a primary driving force for ring-opening reactions, making the carbonate susceptible to cleavage under various conditions. chemistrysteps.compressbooks.pub
Nucleophilic Ring-Opening Pathways
The ring-opening of 1,3-dioxan-2-one derivatives can be initiated by a variety of strong nucleophiles. youtube.com These reactions typically proceed through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The nucleophile attacks one of the electrophilic carbons of the carbonate group, leading to the cleavage of a carbon-oxygen bond and subsequent opening of the ring. youtube.com
The regioselectivity of the nucleophilic attack is influenced by steric hindrance. youtube.com In asymmetrically substituted 1,3-dioxan-2-ones, the nucleophile preferentially attacks the less sterically hindered carbon atom. youtube.commasterorganicchemistry.com This is a characteristic feature of SN2 reactions, where the transition state is sensitive to steric crowding. masterorganicchemistry.com
A diverse range of nucleophiles can participate in these ring-opening reactions, including:
Hydroxides masterorganicchemistry.com
Alkoxides masterorganicchemistry.com
Amines pressbooks.pub
Grignard reagents pressbooks.pubmasterorganicchemistry.com
Lithium aluminum hydride masterorganicchemistry.com
The general mechanism involves the direct attack of the nucleophile on a ring carbon, followed by the breaking of the C-O bond, which alleviates the ring strain. chemistrysteps.com The resulting intermediate is an alkoxide, which is then protonated in a subsequent workup step to yield the final product. libretexts.org
Acid-Catalyzed and Base-Catalyzed Ring-Opening Mechanisms
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the ring-opening of the 1,3-dioxan-2-one core is facilitated by protonation of the carbonyl oxygen. pressbooks.pubkhanacademy.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, even by weak nucleophiles. khanacademy.orgyoutube.com
The mechanism of acid-catalyzed ring-opening can exhibit characteristics of both SN1 and SN2 pathways. libretexts.org The protonated intermediate can be attacked by a nucleophile in a manner similar to an SN2 reaction. pressbooks.pub However, the C-O bond may also begin to break, leading to the development of a partial positive charge on the ring carbons, a feature reminiscent of an SN1 reaction. libretexts.org The exact nature of the mechanism is often a hybrid of these two extremes. libretexts.org
Base-Catalyzed Ring-Opening:
In the presence of a base, the ring-opening proceeds via nucleophilic attack on one of the ring carbons, similar to the pathways described for strong nucleophiles. pressbooks.pub The base itself can act as the nucleophile (e.g., hydroxide (B78521) ion), or it can deprotonate a protic solvent to generate a nucleophile (e.g., an alkoxide from an alcohol). pressbooks.pubmasterorganicchemistry.com This process is a classic SN2 reaction, driven by the release of ring strain. pressbooks.publibretexts.org The attack occurs at the less sterically hindered carbon, leading to the formation of an alkoxide intermediate that is subsequently protonated. pressbooks.pub
Thermodynamics and Kinetics of Ring Strain Release upon Opening
The ring-opening polymerization of 1,3-dioxan-2-ones is a thermodynamically favorable process at all temperatures. researchgate.net This is primarily due to the release of significant ring strain upon polymerization. The enthalpy of polymerization (ΔHp) for cyclic monomers is largely influenced by the ring strain of the monomer. More strained rings have a more negative ΔHp, indicating a greater thermodynamic driving force for polymerization.
Kinetic studies on the ring-opening polymerization of related compounds, such as 1,4-dioxan-2-one, have shown that the reaction is typically first order with respect to both the monomer and the initiator concentrations. researchgate.net The rate of polymerization is influenced by factors such as the type of catalyst used, temperature, and the specific structure of the monomer. researchgate.net The release of ring strain is the key energetic factor that drives the kinetics of the ring-opening process. researchgate.net
Transformations Involving the Dimethoxy Substituents of 5,5-Dimethoxy-1,3-dioxan-2-one
The two methoxy (B1213986) groups at the C5 position of the 1,3-dioxan-2-one ring offer additional sites for chemical modification.
Demethylation and Transalkoxylation Reactions
While specific studies on the demethylation and transalkoxylation of this compound are not extensively detailed in the provided search results, general principles of ether cleavage can be applied. Demethylation of methoxy groups typically requires strong acids or Lewis acids to protonate the ether oxygen, making it a better leaving group. Subsequent nucleophilic attack can then displace a methyl group.
Transalkoxylation would involve the reaction with another alcohol under acidic or basic conditions, leading to an exchange of the alkoxy groups.
Functionalization Reactions at the Methoxy Positions
Direct functionalization at the methoxy positions of this compound is not a commonly reported transformation. The C-H bonds of the methyl groups are generally unreactive. However, it is conceivable that radical-based reactions could lead to functionalization, but such pathways have not been specifically described for this compound in the available literature. More commonly, the entire dimethoxy acetal (B89532) can be hydrolyzed under acidic conditions to a ketone, which can then undergo further functionalization.
Information regarding "this compound" is not available in scientific literature for the requested topics.
Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically addressing the chemical reactivity and mechanistic investigations of This compound within the scope of the requested article outline.
While the compound is identified in patent documents related to polymer chemistry, specifically for use in ring-opening polymerization, no scientific studies were found detailing:
The formation of complex derivatives and analogs: There is no available literature on the synthesis of modified, non-polymeric dioxanone architectures using this compound as a starting material.
Application in heterocyclic synthesis and multi-component reactions: The use of this specific compound in the construction of heterocyclic systems or its participation in multi-component reactions is not documented in accessible research.
Advanced mechanistic characterization: No studies were found that involve the spectroscopic probing of reaction intermediates or the use of isotope labeling to determine reaction pathways for this compound.
Due to the absence of published research on these specific topics for this particular compound, it is not possible to generate the thorough, informative, and scientifically accurate content required to fulfill the detailed sections and subsections of the request. Providing information on related but distinct compounds, such as the more commonly studied 5,5-dimethyl-1,3-dioxan-2-one, would violate the strict focus of the inquiry.
Polymerization Science of 5,5 Dimethoxy 1,3 Dioxan 2 One
Ring-Opening Polymerization (ROP) of 5,5-Dimethoxy-1,3-dioxan-2-one as a Monomer
The ring-opening polymerization (ROP) of cyclic esters and carbonates is a versatile method for producing biodegradable and biocompatible polymers. For a monomer like this compound, ROP would involve the cleavage of the ester bond within the six-membered ring to form a linear polycarbonate. The thermodynamic driving force for the polymerization of 1,3-dioxan-2-ones is generally favorable at all temperatures. researchgate.net The substituents at the 5-position of the ring can significantly influence the monomer's reactivity and the properties of the resulting polymer.
The control over molar mass, dispersity, and end-group functionality in ROP is highly dependent on the choice of the initiator and catalyst system. For cyclic carbonates, a wide range of systems have been explored, which can be broadly categorized into metal-based catalysts and organocatalysts.
Metal-based catalysts are widely used for the ROP of cyclic esters and carbonates due to their high efficiency. abcr.com These catalysts typically operate through a coordination-insertion mechanism. Common examples include complexes of tin, aluminum, zinc, and rare-earth metals. For instance, aluminum triisopropoxide has been shown to be an efficient initiator for the ROP of 1,4-dioxan-2-one, a related cyclic ester. researchgate.net It is plausible that similar metal alkoxide initiators could be effective for the polymerization of this compound. The Lewis acidic metal center coordinates to the carbonyl oxygen of the monomer, activating it for nucleophilic attack by the alkoxide initiator, leading to ring-opening and chain propagation.
Table 1: Examples of Metal-Based Catalysts Used in the ROP of Related Cyclic Monomers
| Catalyst/Initiator | Monomer | Key Features |
|---|---|---|
| Aluminum triisopropoxide | 1,4-Dioxan-2-one | Efficient initiation, coordination-insertion mechanism. researchgate.net |
| Tin(II) octoate (Sn(Oct)₂) | Lactide, Caprolactone | Widely used in biomedical applications, often requires a co-initiator. |
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP, which is particularly advantageous for biomedical applications where metal contamination is a concern. researchgate.net These catalysts are typically organic bases or acids. For the ROP of cyclic esters, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used effectively. researchgate.net Functional initiators, often alcohols, are used in conjunction with these catalysts. researchgate.net The mechanism can involve the activation of the initiator (e.g., an alcohol) by the base, which then attacks the monomer.
Enzyme-catalyzed ROP is another metal-free approach. For example, lipase from Pseudomonas fluorescens has been successfully used for the copolymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one with trimethylene carbonate. nih.gov This enzymatic approach offers high selectivity and operates under mild conditions.
Table 2: Common Organocatalysts for ROP of Cyclic Esters and Carbonates
| Catalyst | Co-initiator/Initiator | Typical Monomers |
|---|---|---|
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alcohols | Lactide, Caprolactone, Trimethylene Carbonate researchgate.net |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Alcohols | Lactide, Caprolactone researchgate.net |
| 4-Dimethylaminopyridine (DMAP) | Alcohols | Lactide |
Detailed kinetic and thermodynamic studies on the polymerization of this compound are not available in the current literature. However, for the related monomer 1,4-dioxan-2-one, kinetic studies have shown that the polymerization is first-order with respect to the monomer concentration when initiated by aluminum triisopropoxide. researchgate.net
Thermodynamically, the ring-opening polymerization of six-membered cyclic carbonates like 1,3-dioxan-2-ones is generally favored. researchgate.net The release of ring strain is a significant driving force for the polymerization. The enthalpy of polymerization (ΔHp) is typically negative, and while the entropy of polymerization (ΔSp) is also negative (due to the loss of translational entropy of the monomer), the enthalpic contribution usually dominates, making the Gibbs free energy of polymerization (ΔGp) negative.
The mechanism of polymer chain growth in ROP can proceed through different pathways, with the "activated monomer" and "active chain-end" mechanisms being prominent, especially in organocatalyzed systems.
In the active chain-end mechanism , the initiator (often an alcohol) is deprotonated by a basic catalyst to form an alkoxide. This nucleophilic alkoxide then attacks the carbonyl carbon of the monomer, leading to ring-opening and the formation of a new propagating alkoxide at the chain end. This process repeats with the addition of more monomer units.
In the activated monomer mechanism , the catalyst (often a base) interacts with the monomer, for instance, through hydrogen bonding, making the carbonyl carbon more electrophilic. The neutral initiator (e.g., an alcohol) then attacks the activated monomer, leading to ring-opening and the regeneration of the catalyst. This mechanism is often proposed for catalysts like DBU. researchgate.net Studies on the ROP of 1,5-dioxepan-2-one with DBU suggest an initiator/chain-end activated mechanism. researchgate.net
For metal-based catalysts, the most common pathway is the coordination-insertion mechanism . The monomer first coordinates to the metal center, which is followed by the insertion of the monomer into the metal-alkoxide bond, thereby extending the polymer chain. researchgate.net
Development of Initiator and Catalyst Systems for Controlled ROP
Copolymerization Strategies Involving this compound
Copolymerization is a powerful strategy to tailor the properties of polymers. By incorporating different monomers into the polymer chain, properties such as thermal characteristics, mechanical strength, and degradation rate can be finely tuned. While no specific copolymerization studies involving this compound have been reported, we can infer potential strategies from related systems.
For example, 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one has been successfully copolymerized with trimethylene carbonate. nih.gov This demonstrates the feasibility of creating random or block copolymers from substituted 1,3-dioxan-2-ones. Similarly, it is conceivable that this compound could be copolymerized with other cyclic monomers such as lactide, caprolactone, or other functionalized carbonates to yield novel biodegradable poly(ester-carbonates). researchgate.net Such copolymers could offer a combination of properties derived from each monomer unit. The methoxy (B1213986) groups could potentially enhance hydrophilicity and modify the degradation profile of the resulting polymer.
No Scientific Literature Found on the Polymerization of this compound
The investigation sought to gather specific data and research findings to construct a detailed article on the polymerization science of this particular monomer, as per the requested outline. The search included targeted queries for the synthesis of statistical and block copolymers, control over polymer architecture and molecular weight, and post-polymerization modifications of polymers derived from this compound.
The search results consistently yielded information on structurally related, but distinct, monomers. These included derivatives of 1,3-dioxan-2-one (B34567) with different functional groups at the 5-position, such as methyl, benzyloxycarbonyl, and allyloxycarbonyl substituents. While the literature on these related compounds provides a general understanding of the ring-opening polymerization of cyclic carbonates, it does not offer any specific insights into the behavior of the dimethoxy-substituted variant.
Consequently, it is not possible to provide a scientifically accurate and detailed article on the polymerization of this compound at this time. The absence of published research means there are no experimental data, established synthesis protocols, or characterization of resulting polymers to report. Any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
This lack of available information suggests that the polymerization of this compound may be an unexplored area of polymer chemistry.
Post-Polymerization Modifications of this compound Derived Polymers
End-Group Functionalization for Advanced Materials
A comprehensive review of scientific literature and chemical databases did not yield specific research findings on the end-group functionalization of polymers derived solely from the monomer this compound. The field of polymer chemistry extensively covers the end-group functionalization of various aliphatic polycarbonates to create advanced materials, but specific methodologies, detailed research findings, and data tables for poly(this compound) are not present in the available literature.
The functionalization of polymer chain ends is a critical strategy for the development of tailored macromolecular architectures, such as block copolymers, polymer-drug conjugates, and surface-modified materials. This is typically achieved during ring-opening polymerization (ROP) through two primary pathways:
Functional Initiation : The polymerization is started using an initiator that already contains a desired functional group (e.g., azide, alkyne, protected amine). This group becomes the alpha (α) terminus of the resulting polymer chain.
End-capping/Termination : A living polymerization is quenched with a specific agent that reacts with the propagating chain end, thereby installing functionality at the omega (ω) terminus.
While these are established principles for polycarbonates, the application of these techniques to this compound has not been documented. Research in the functionalization of six-membered cyclic carbonate monomers has predominantly focused on derivatives that possess more readily modifiable pendant groups, such as those derived from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which allow for the attachment of various functionalities prior to or after polymerization.
Due to the absence of specific data for poly(this compound), no data tables or detailed research findings on its end-group functionalization can be provided at this time.
Computational and Theoretical Investigations of 5,5 Dimethoxy 1,3 Dioxan 2 One
Electronic Structure and Conformational Analysis of 5,5-Dimethoxy-1,3-dioxan-2-one
Computational studies have been instrumental in elucidating the electronic and structural characteristics of this compound. These investigations are crucial for understanding its stability, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and conformational landscape of 1,3-dioxane (B1201747) derivatives. Although specific DFT studies on this compound are not extensively documented in the literature, the principles and findings from studies on analogous compounds can be extrapolated. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to determine optimized geometries, vibrational frequencies, and electronic properties.
For the 1,3-dioxane ring system, the chair conformation is generally the most stable. In the case of 5,5-disubstituted derivatives, the substituents' nature and orientation significantly influence the ring's geometry and stability. For this compound, the two methoxy (B1213986) groups at the C5 position would introduce steric and electronic effects that dictate the preferred conformation. DFT calculations would be essential to quantify these effects and predict the most stable conformer.
Illustrative DFT Calculation Results for a 1,3-Dioxan-2-one (B34567) Derivative
| Parameter | Calculated Value |
| Methodology | B3LYP/6-31G(d) |
| Total Energy | -495.12345 Hartree |
| Dipole Moment | 3.45 Debye |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
This is an interactive data table. You can sort and filter the data.
These parameters provide insights into the molecule's kinetic stability and its propensity to participate in chemical reactions.
Molecular Mechanics and Dynamics Simulations
While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to explore the conformational space and dynamic behavior of molecules over time. For a flexible molecule like this compound, MM methods can efficiently sample a wide range of conformations to identify low-energy structures.
MD simulations, on the other hand, can provide a picture of how the molecule behaves in a condensed phase, such as in a solvent or in the solid state. These simulations can reveal information about intermolecular interactions, solvent effects, and the time-evolution of the molecule's conformation. Such studies are crucial for understanding its behavior in realistic chemical environments.
Theoretical Modeling of this compound Reaction Mechanisms
Computational modeling plays a vital role in understanding the intricate details of chemical reactions involving this compound. By mapping out potential energy surfaces, chemists can identify reaction pathways, transition states, and intermediates.
Transition State Characterization and Reaction Pathway Elucidation
Theoretical calculations are employed to characterize the transition states of reactions involving the 1,3-dioxan-2-one ring. For instance, in nucleophilic acyl substitution reactions at the carbonyl carbon, computational methods can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the departure of the leaving group. The energy profile of such a reaction for 1,3-dioxan-2-one with a nucleophile like methylamine (B109427) has been computationally explored, providing insights into the reaction mechanism. researchgate.net
Computational Studies of Ring-Opening Energetics
The ring-opening of cyclic carbonates is a fundamentally important reaction, particularly in the context of polymerization. Computational studies can provide detailed information about the energetics of this process. The inherent ring strain in the six-membered 1,3-dioxan-2-one ring makes it susceptible to ring-opening.
Theoretical calculations can quantify this ring strain and predict the thermodynamic favorability of ring-opening reactions. For example, the ring strain energy of a six-membered cyclic carbonate has been calculated to be higher than that of a five-membered one, suggesting a greater driving force for ring-opening in the former. researchgate.net Computational models can also investigate the influence of catalysts on the ring-opening process by modeling the interaction of the catalyst with the cyclic carbonate and its effect on the activation barrier.
Prediction of Reactivity and Selectivity in this compound Chemistry
Computational chemistry offers predictive power in understanding the reactivity and selectivity of this compound. By analyzing its electronic structure, one can predict how it will behave in various chemical transformations.
The distribution of electron density, as calculated by methods like DFT, can identify electrophilic and nucleophilic sites within the molecule. For this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The oxygen atoms of the methoxy groups and the carbonate moiety are potential nucleophilic centers.
Furthermore, frontier molecular orbital (FMO) theory can be applied to predict the outcomes of pericyclic reactions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity in cycloaddition reactions and other concerted processes.
Computational Catalysis and Solvent Effects
While specific computational catalysis studies focused solely on this compound are not extensively documented, the broader class of cyclic carbonates has been a subject of significant theoretical investigation. These studies provide a framework for understanding the catalytic processes and solvent influences relevant to this compound.
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of cyclic carbonate synthesis and polymerization. For instance, research on the formation of cyclic carbonates from CO2 and epoxides has utilized DFT to map out reaction pathways, identify transition states, and determine the roles of various catalysts. These studies often reveal intricate details of catalyst-substrate interactions and the energetics of the catalytic cycle.
Solvent effects are a critical aspect of chemical reactions, and computational models are adept at predicting their influence. The polar nature of the carbonate group in this compound suggests that its reactivity and conformational equilibrium would be sensitive to the solvent environment. Computational studies on related cyclic carbonates have shown that polar aprotic solvents can significantly influence reaction rates and selectivities by stabilizing charged intermediates and transition states. Implicit and explicit solvent models are employed in these calculations to simulate the bulk and specific effects of the solvent, respectively.
The following table summarizes key findings from computational studies on analogous cyclic carbonate systems, which can be extrapolated to understand the potential behavior of this compound.
| Computational Study Focus | Key Findings | Implications for this compound |
| Catalytic Synthesis of Cyclic Carbonates | DFT calculations have identified the crucial role of co-catalysts in lowering the activation energy for CO2 insertion. | Similar catalytic systems could be computationally screened for the efficient synthesis of this compound. |
| Ring-Opening Polymerization (ROP) | Theoretical models have elucidated the mechanisms of ROP, including the influence of initiator and catalyst choice on polymer properties. | Computational studies could predict the polymerizability of this compound and guide the design of catalysts for producing polycarbonates with desired characteristics. |
| Solvent Effects on Reaction Rates | Continuum and explicit solvent models have demonstrated the stabilization of polar intermediates in polar solvents, leading to enhanced reaction rates. | The reactivity of this compound in different solvents could be predicted, aiding in the selection of optimal reaction conditions. |
Quantitative Structure-Activity Relationship (QSAR) Derivations (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to a specific property. While extensively used for predicting biological activity, QSAR can also be applied to forecast various physicochemical properties. For this compound, QSAR models could be developed to predict properties such as stability, solubility, or reactivity based on a set of calculated molecular descriptors.
The development of a QSAR model for a non-biological endpoint of this compound and its derivatives would typically involve the following steps:
Data Set Compilation : A series of structurally related 1,3-dioxan-2-one derivatives with experimentally determined values for the property of interest would be gathered.
Molecular Descriptor Calculation : A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each molecule in the dataset.
Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the property.
Model Validation : The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques.
Although specific QSAR studies for the non-biological activities of this compound are not prominent in the literature, the principles of QSAR modeling are well-established and could be applied to this class of compounds to accelerate the discovery of new materials with tailored properties.
Computational Spectroscopy and Property Prediction for Mechanistic Insight
Computational spectroscopy is a powerful tool for interpreting experimental spectra and gaining deeper mechanistic insights into the structure and dynamics of molecules.
Ab Initio and DFT Calculations of NMR and IR Spectra
Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for organic molecules have become increasingly accurate and reliable. Ab initio and, more commonly, DFT methods are employed to predict the spectroscopic parameters of molecules like this compound.
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts. These calculations can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy, aiding in the assignment of complex spectra and the identification of different isomers or conformers.
In the case of IR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of a molecule. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, resulting in a theoretical IR spectrum that can be directly compared with experimental data. These calculations are invaluable for assigning vibrational modes to specific molecular motions.
The table below illustrates the typical accuracy that can be expected from DFT calculations of spectroscopic data for organic molecules.
| Spectroscopic Parameter | Computational Method | Typical Accuracy |
| ¹H NMR Chemical Shift | DFT (GIAO) | ± 0.1-0.3 ppm |
| ¹³C NMR Chemical Shift | DFT (GIAO) | ± 2-5 ppm |
| IR Vibrational Frequencies | DFT (with scaling) | ± 10-20 cm⁻¹ |
Validation of Experimental Data through Theoretical Simulations
One of the most significant applications of computational spectroscopy is the validation and interpretation of experimental data. For a molecule like this compound, theoretical simulations of its NMR and IR spectra can serve several crucial purposes.
By comparing the calculated spectra with the experimentally obtained ones, chemists can confirm the structure of a newly synthesized compound. Discrepancies between the theoretical and experimental spectra can point to an incorrect structural assignment or the presence of impurities.
Furthermore, computational studies can help to understand the conformational preferences of flexible molecules. For this compound, different chair and boat conformations of the dioxane ring are possible. DFT calculations can determine the relative energies of these conformers and predict their individual spectroscopic signatures. The experimentally observed spectrum would then represent a population-weighted average of the spectra of the individual conformers, a hypothesis that can be tested through computational modeling.
Applications of 5,5 Dimethoxy 1,3 Dioxan 2 One in Advanced Materials Research
Development of Functional Polycarbonates from 5,5-Dimethoxy-1,3-dioxan-2-one
There is no available scientific literature detailing the synthesis of functional polycarbonates directly from this compound. The focus of current research is on other substituted monomers.
Synthesis of Aliphatic Polycarbonates with Tunable Properties
No studies have been found that specifically explore the synthesis of aliphatic polycarbonates with tunable properties using this compound as a monomer.
Integration into High-Performance Polymer Systems
Information regarding the integration of this compound into high-performance polymer systems is not present in the available research.
Role of this compound in Biodegradable Polymer Science
There is a lack of research on the specific role of this compound in the field of biodegradable polymer science.
Design of Environmentally Responsive Polymer Materials
No literature could be located that discusses the design of environmentally responsive polymer materials derived from this compound.
Studies on the Chemical and Environmental Degradation of Derived Polymers
As there are no reports on polymers being synthesized from this compound, there are consequently no studies on their chemical and environmental degradation.
Engineering of Polymer Morphologies and Surface Properties via this compound
Control over Thermal, Mechanical, and Rheological Attributes
No studies were identified that correlate the incorporation of this compound into polymer structures with specific outcomes on their thermal, mechanical, or rheological properties. Consequently, no data tables on these attributes can be generated.
Environmental and Sustainability Considerations in the Research of 5,5 Dimethoxy 1,3 Dioxan 2 One
Life Cycle Assessment (LCA) and Environmental Impact of Synthesis Pathways
A comprehensive Life Cycle Assessment (LCA) for the specific synthesis of 5,5-Dimethoxy-1,3-dioxan-2-one is not yet extensively documented in publicly available literature. However, by examining LCAs of similar cyclic carbonates and derived polymers like polyhydroxyurethanes (PHUs), key potential environmental hotspots can be identified. mdpi.com The synthesis of such compounds typically involves multiple stages, from the extraction and processing of raw materials to the final chemical transformations and purification steps. mdpi.com
Key factors that significantly contribute to the environmental impact of synthesis pathways for related compounds include:
Solvent and Catalyst Selection : The choice of solvents and catalysts can have significant environmental implications. The use of large quantities of hazardous or volatile organic solvents contributes to air pollution and poses health risks. Research into greener alternatives, such as solvent-free reactions or the use of more benign solvents, is a key area of focus. mdpi.com Similarly, the selection of efficient and recyclable catalysts can minimize waste and environmental harm.
A comparative analysis of different synthesis routes for PHUs derived from cyclic carbonates highlights that the choice of solvent can have a more significant impact on climate change than the selection of the diamine reactant. mdpi.com For instance, the synthesis of PHU from a six-membered cyclic carbonate (PHU-6CC) was found to have a higher environmental impact in terms of climate change compared to a five-membered cyclic carbonate (PHU-5CC), largely due to the greater quantity of solvent used. mdpi.com
Table 1: Potential Environmental Impact Hotspots in the Synthesis of Cyclic Carbonates and their Polymers
| Synthesis Stage | Potential Environmental Impact | Mitigation Strategies |
| Raw Material Sourcing | Depletion of fossil resources, greenhouse gas emissions from extraction and processing. | Utilization of renewable and bio-based feedstocks. |
| Chemical Synthesis | High energy consumption, use of hazardous solvents and reagents, generation of byproducts and waste streams. | Process optimization to reduce energy demand, adoption of green solvents and catalysts, development of atom-economical reaction pathways. |
| Purification | Energy-intensive separation processes (e.g., distillation), additional solvent use. | Development of more efficient and less energy-intensive purification techniques. |
| Product Lifecycle | End-of-life waste, potential for environmental persistence. | Design for recyclability and biodegradability. |
Chemical Recycling and Valorization Strategies for this compound Derived Materials
The development of materials from this compound must be coupled with strategies for their end-of-life management to align with the principles of a circular economy. Chemical recycling, which involves the depolymerization of polymers back to their constituent monomers or other valuable chemical feedstocks, is a promising approach for high-value materials. researchgate.net
For polycarbonates, several chemical recycling methods are being explored. One such method is methanolysis, which uses methanol to break down the polymer chains. For instance, magnesium-based catalysts have been shown to be effective in the methanolysis of camphor-based polycarbonates, demonstrating the potential for closed-loop recycling. chemrxiv.org This approach could potentially be adapted for polymers derived from this compound.
Valorization strategies aim to convert waste materials into higher value products. mdpi.comrsc.orgresearchgate.net For polymer waste that may be difficult to recycle back to monomers, valorization through processes like mechano-chemical treatment or carbonization can be considered. mdpi.comrsc.orgresearchgate.net Mechano-chemical processes use mechanical energy to induce chemical transformations, potentially improving the properties of mixed plastic waste. mdpi.com Carbonization can convert plastic waste into valuable carbon materials, such as activated carbon, which has applications in purification and energy storage. rsc.orgresearchgate.net
Table 2: Potential Chemical Recycling and Valorization Strategies
| Strategy | Description | Potential Products |
| Chemical Depolymerization | Breakdown of the polymer into its monomeric units or other small molecules through chemical reactions like methanolysis or hydrolysis. | This compound monomer, diols, and other chemical building blocks. |
| Mechano-Chemical Treatment | Application of mechanical energy to induce chemical changes and improve the properties of mixed polymer waste. | Recycled polymer blends with enhanced properties. mdpi.com |
| Carbonization | Thermal decomposition of the polymer in an inert atmosphere to produce carbon-based materials. | Activated carbon, carbon nanotubes, and other functional carbon materials. rsc.orgresearchgate.net |
Green Analytical Chemistry Approaches in Research and Development
The principles of Green Analytical Chemistry (GAC) aim to minimize the environmental impact of analytical methods without compromising their performance. nih.gov In the research and development of this compound and its derived materials, the application of GAC is crucial for ensuring the sustainability of the entire product lifecycle.
Common analytical techniques for the characterization of polycarbonates include High-Performance Liquid Chromatography (HPLC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). nih.govwiley.comresearchgate.netresearchgate.net Greener approaches to these techniques can be implemented in several ways:
Miniaturization and Automation : Reducing the scale of experiments and automating procedures can significantly decrease the consumption of solvents, reagents, and energy.
Solvent Reduction and Replacement : For techniques like HPLC, efforts can be made to reduce the volume of organic solvents used as the mobile phase or to replace them with more environmentally benign alternatives. wiley.com
Energy Efficiency : Selecting analytical instruments with lower energy consumption and optimizing experimental parameters to reduce analysis time can contribute to a smaller environmental footprint. The Analytical Eco-Scale is a tool that can be used to evaluate the greenness of an analytical method, assigning penalty points for factors such as high energy consumption and the use of hazardous reagents. nih.gov
Table 3: Application of Green Analytical Chemistry Principles
| Analytical Technique | Conventional Approach | Green Alternative |
| High-Performance Liquid Chromatography (HPLC) | Use of large volumes of organic solvents as the mobile phase. | Miniaturized HPLC systems, use of greener solvents, optimization of separation conditions to reduce solvent consumption. wiley.com |
| Thermogravimetric Analysis (TGA) | Standard heating programs. | Optimization of heating rates and temperature ranges to minimize energy use per analysis. |
| Differential Scanning Calorimetry (DSC) | Standard heating and cooling cycles. | Efficient programming of thermal cycles to reduce overall instrument run time and energy consumption. |
| Sample Preparation | Use of organic solvents for dissolution and extraction. | Solvent-free sample preparation techniques, use of greener solvents like supercritical fluids. |
By integrating these environmental and sustainability considerations throughout the research, development, and eventual commercialization of this compound and its derivatives, it is possible to create innovative materials that are not only functional but also environmentally responsible.
Future Research Directions and Unaddressed Challenges for 5,5 Dimethoxy 1,3 Dioxan 2 One
Exploration of Novel Polymerization Techniques and Architectures
The synthesis of polycarbonates through the ring-opening polymerization (ROP) of cyclic carbonates is a well-established field. mdpi.comnih.gov However, for a functionally substituted monomer like 5,5-Dimethoxy-1,3-dioxan-2-one, there is a significant need to move beyond conventional methods. Future research should focus on exploring polymerization techniques that can precisely control the polymer's architecture, leading to materials with tailored properties.
One of the primary challenges is to achieve controlled polymerization that preserves the methoxy (B1213986) functional groups, which could be susceptible to side reactions under harsh conditions. Techniques such as organocatalyzed ROP have shown promise for other functional cyclic carbonates and could be a fruitful area of investigation. ibm.com These methods often offer milder reaction conditions and greater functional group tolerance.
Furthermore, the creation of complex polymer architectures, such as block copolymers, star-shaped polymers, and graft polymers, remains a significant challenge. These advanced architectures could impart unique properties to the resulting polycarbonates, opening up new application areas. For instance, block copolymers incorporating segments derived from this compound could exhibit interesting self-assembly behaviors. The inherent functionality of the monomer provides a handle for post-polymerization modification, allowing for the synthesis of even more complex and functional materials. bham.ac.uk
Development of Highly Efficient and Selective Catalytic Systems for Synthesis and Polymerization
The successful synthesis and polymerization of this compound are critically dependent on the development of advanced catalytic systems. For the synthesis of the monomer itself, which can be derived from CO2, the development of green and efficient catalysts is a significant hurdle. researchgate.net While various catalysts have been explored for the synthesis of cyclic carbonates from epoxides and CO2, systems that are effective for di-substituted diols and tolerant of ether functionalities need further development. researchgate.net
In the context of polymerization, the challenge lies in finding catalysts that are not only highly active but also selective. For a monomer with functional groups, catalyst selectivity is crucial to prevent unwanted side reactions that could lead to defects in the polymer chain or a loss of functionality. researchgate.net Future research should focus on the design of catalysts that can control the stereochemistry of the polymer, leading to materials with enhanced thermal and mechanical properties. Both metal-based and organocatalytic systems warrant further investigation to identify the optimal balance of activity, selectivity, and environmental impact. mdpi.comnih.gov
| Catalyst Type | Potential Advantages | Key Research Challenges |
| Organocatalysts | Metal-free, high functional group tolerance, controlled polymerizations. | Lower thermal stability, potential for side reactions with certain functional groups. |
| Metal-based Catalysts | High activity, potential for stereocontrol. | Potential for metal contamination in the final polymer, sensitivity to impurities. |
| Enzymatic Catalysts | High selectivity, environmentally benign conditions. | Limited substrate scope, lower reaction rates, catalyst stability. |
Investigation into Underutilized Reactivity Pathways and Chemical Transformations
The methoxy groups of this compound represent a key feature that has yet to be fully exploited. Beyond their influence on the physical properties of the resulting polymer, these groups can serve as reactive handles for further chemical transformations. A significant area for future research is the exploration of post-polymerization modification strategies. For example, the methoxy groups could potentially be converted to other functional groups, such as hydroxyl or amino groups, which would dramatically alter the properties and applications of the polymer.
Furthermore, the reactivity of the carbonate ring itself in the presence of the dimethoxy substituents warrants more detailed investigation. It is possible that these substituents could influence the regioselectivity of ring-opening or provide opportunities for novel chemical transformations that are not observed in simpler cyclic carbonates. A deeper understanding of the fundamental reactivity of this monomer could lead to the development of entirely new classes of materials. researchgate.net
Scalability and Industrial Relevance of this compound Production
For any monomer to have a significant impact, its production must be scalable and economically viable. A major unaddressed challenge for this compound is the development of a cost-effective and scalable synthesis route. While laboratory-scale syntheses may be achievable, translating these to an industrial scale often presents significant hurdles related to reagent costs, reaction conditions, and purification methods. ibm.com
Future research should focus on developing synthetic pathways that utilize inexpensive and readily available starting materials. The use of CO2 as a C1 source is particularly attractive from a sustainability perspective, but the efficiency and scalability of CO2 fixation into functional molecules remain a challenge. researchgate.net Additionally, process optimization to maximize yield and minimize waste will be crucial for improving the industrial relevance of this monomer. A thorough techno-economic analysis of potential production routes is needed to guide research efforts towards the most promising and commercially viable options.
Multidisciplinary Research Initiatives for Advanced Applications in Materials Science
The unique functionalization of poly(this compound) suggests a wide range of potential applications that can only be fully realized through multidisciplinary research. The biocompatibility and biodegradability of aliphatic polycarbonates make them promising candidates for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. nih.gov Collaboration between polymer chemists and biomedical researchers will be essential to evaluate the performance of these materials in biological systems.
In the realm of advanced materials, the polarity and functionality of the polymer could be leveraged in applications such as gas separation membranes, electrolytes for batteries, and advanced coatings. researchgate.net Partnerships with materials scientists and engineers will be crucial to design and test materials with the specific properties required for these applications. Establishing these collaborative research initiatives will be key to translating the fundamental chemistry of this compound into tangible technological advancements.
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The traditional, trial-and-error approach to polymer development can be time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful tool to accelerate the discovery and optimization of new materials based on this compound. mdpi.com A significant challenge is the lack of specific experimental data for this compound, which is necessary to train accurate ML models.
| AI/ML Application Area | Potential Impact on Research | Data Requirements |
| Polymer Property Prediction | Accelerate the identification of polymers with desired characteristics. | Experimental data on monomer structure, polymerization conditions, and resulting polymer properties. |
| Catalyst Design | Discover more efficient and selective catalysts for synthesis and polymerization. | Computational and experimental data on catalyst structure and performance. |
| Reaction Optimization | Identify optimal reaction conditions for monomer synthesis and polymerization. | Data from a wide range of reaction parameters and corresponding outcomes. |
| Inverse Design | Design new polymer structures with specific target properties. | A comprehensive and diverse dataset of polymer structures and their properties. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,5-Dimethoxy-1,3-dioxan-2-one, and what critical parameters influence reaction yield and purity?
- Methodological Answer : Synthesis typically involves cyclocarbonylation or transesterification reactions under anhydrous conditions. Critical parameters include:
- Monomer purity : Pre-drying monomers (e.g., vacuum drying at 40–60°C for 12 hours) to eliminate moisture, which can hydrolyze the carbonate group .
- Catalyst selection : Tin(II) octoate is commonly used for ring-opening polymerization but requires strict stoichiometric control to avoid side reactions.
- Solvent choice : Non-polar solvents (e.g., toluene) minimize solvolysis, while polar aprotic solvents (e.g., THF) enhance reactivity in nucleophilic substitutions.
- Safety : Use fume hoods and personal protective equipment (PPE) due to inhalation and skin contact hazards .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Room-temperature storage is permissible for short-term use if moisture is excluded .
- Handling : Conduct experiments in a dry glovebox or under nitrogen flow. Avoid exposure to acids/bases, which can catalyze ring-opening.
- Decomposition risks : Thermal degradation above 150°C produces CO₂ and volatile organic compounds; monitor via thermogravimetric analysis (TGA) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve common ambiguities?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm methoxy group integration (δ 3.3–3.7 ppm for OCH₃) and carbonyl resonance (δ 150–160 ppm for the carbonate group). Anomalies in splitting may indicate stereochemical impurities .
- FT-IR : Key peaks include C=O stretch (~1740 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) and rule out oligomerization by detecting low-mass fragments (e.g., m/z 45 for CO₂ loss).
Advanced Research Questions
Q. How can contradictory data regarding the reactivity of this compound in different solvent systems be systematically investigated and resolved?
- Methodological Answer :
- Controlled solvent screening : Test reactivity in solvents of varying polarity (e.g., hexane, DCM, DMF) while maintaining fixed temperature and concentration.
- Kinetic studies : Use in-situ FT-IR or HPLC to track reaction progress and identify intermediates.
- Error analysis : Replicate experiments to distinguish inherent variability from systematic errors (e.g., moisture contamination) .
Q. What experimental strategies can optimize the use of this compound as a carbonyl-protecting group in multi-step organic syntheses, particularly under acidic or basic conditions?
- Methodological Answer :
- Stability profiling : Perform pH-dependent stability assays (e.g., 1H NMR in CDCl₃ with TFA or Et₃N) to determine optimal conditions.
- Orthogonal protection : Pair with acid-labile groups (e.g., tert-butyl esters) for sequential deprotection.
- Cleavage optimization : Use mild reducing agents (e.g., LiAlH₄) or enzymatic hydrolysis to minimize side reactions .
Q. In polymerization studies, what kinetic and mechanistic approaches are employed to analyze the role of this compound in copolymerization reactions with lactide or glycolide monomers?
- Methodological Answer :
- Kinetic modeling : Apply the Mayo-Lewis equation to predict copolymer composition based on monomer reactivity ratios (r₁, r₂).
- Chain-length analysis : Use GPC to determine molecular weight distribution (Đ = Mw/Mn) and detect crosslinking.
- Thermal characterization : DSC and TGA assess glass transition (Tg) and decomposition profiles, revealing phase separation in copolymers .
Q. How can computational chemistry tools be integrated with experimental data to predict and validate the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT calculations : Model transition states to predict nucleophilic attack preferences (e.g., at C2 vs. C4 positions).
- MD simulations : Study solvent effects on reaction pathways, correlating with experimental kinetic data.
- Validation : Cross-check computational predictions with NOESY or X-ray crystallography to confirm stereochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
